4-Methoxybenzil
Overview
Description
4-Methoxybenzil, also known as p-Anisyl alcohol, Anis alcohol, or Anise alcohol, is commonly used as a reagent to protect hydroxyl groups on alcohols and phenols . It has a molecular weight of 138.16 .
Synthesis Analysis
The synthesis of 4-Methoxybenzil involves several steps. For instance, the stable deuterium-labeled [2H3]AR-A014418 was synthesized in seven steps with a 21% overall yield starting from the commercially available [2H4]methanol . Another method involves the use of 4-methoxyphenyldiazomethane .Molecular Structure Analysis
The molecular formula of 4-Methoxybenzil is C8H10O2 . It consists of 10 Hydrogen atoms, 8 Carbon atoms, and 2 Oxygen atoms .Chemical Reactions Analysis
4-Methoxybenzil undergoes various chemical reactions. For instance, it can be used to protect base-sensitive compounds under acidic conditions . It also undergoes catalytic photooxidation by flavin-zinc (II)-cyclen complex to yield the corresponding benzaldehyde .Physical And Chemical Properties Analysis
4-Methoxybenzil is a solid substance with a melting point of 22-25 °C and a boiling point of 259 °C . It is freely soluble in alcohol and diethyl ether but insoluble in water . Its refractive index is 1.544 .Scientific Research Applications
Organic Synthesis
- 4-Methoxybenzil is used in the field of organic synthesis .
- It is used as a protecting group for carboxylate groups . The 4-methoxybenzyl (PMB) ester is known as an inexpensive “workhorse” protecting group .
- The PMB ester can be introduced in high yield under a number of mild reaction conditions . This makes it a reliable system that has sufficient stability to withstand many common transformations but can still be removed under mild conditions when desired .
Phenolic Protection
- 4-Methoxybenzil is also used in the field of phenolic protection .
- Power ultrasound efficiently facilitates the rapid preparation and reaction of 4-methoxybenzyl chloride (PMB-Cl) in providing protected phenolic ether intermediates for organic synthesis .
- Using two-phase systems in both the ultrasound-promoted preparation and reactions of PMB-Cl, typical runs produce PMB-protected products within 15 minutes . This protocol is applied to the mild and selective protection of various multisubstituted phenols including sensitive phenolic aldehydes .
Glycine Derivatives Synthesis
- 4-Methoxybenzil is used in the field of amino acid derivatives synthesis .
- The protection of the carboxy group was accomplished by reacting the carboxylic acid with 4-methoxybenzyl chloride (PMBCl) in the presence of triethylamine . This method was very successful with glycine derivatives, which could subsequently be used in the synthesis of more complex peptides .
Medicinal and Biological Chemistry
- 4-Methoxybenzil esters are finding more applications in medicinal and biological chemistry .
- Given the increasing complexity of synthetic targets and the large number of synthetic organic groups, the use of the PMB ester will almost certainly continue to increase in the future .
Alkylation of Hindered Carboxylic Acids
- 4-Methoxybenzil is used in the field of alkylation .
- The even more reactive 4-methoxybenzyl iodide (PMBI) has rarely been utilized for the introduction of PMB esters . One report describes the alkylation of the hindered carboxylic acid with PMBI . During the formation of the PMB ester, the indole nitrogen is also alkylated, leading to the formation of ester .
Synthesis of Ruthenium Complexes
- 4-Methoxybenzil is also used in the field of inorganic chemistry .
- The reaction of a ruthenium complex with two thiosemicarbazones obtained by the condensation of N-(4-methoxybenzyl) thiosemicarbazide and other compounds was studied . The cationic complexes of formula [RuCl(η6-p-cymene)(HL)]+ were isolated as solid chloride and trifluoromethylsulfate (TfO) salts .
Safety And Hazards
4-Methoxybenzil is harmful if swallowed and causes skin irritation . It is also harmful to aquatic life . Protective measures include avoiding breathing dust/fume/gas/mist/vapours/spray, avoiding contact with skin and eyes, wearing protective gloves/eye protection/face protection, and ensuring adequate ventilation .
properties
IUPAC Name |
1-(4-methoxyphenyl)-2-phenylethane-1,2-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c1-18-13-9-7-12(8-10-13)15(17)14(16)11-5-3-2-4-6-11/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTINAJCDYRYMML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40177245 | |
Record name | Benzil, 4-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40177245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxybenzil | |
CAS RN |
22711-21-3 | |
Record name | 1-(4-Methoxyphenyl)-2-phenyl-1,2-ethanedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22711-21-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methoxybenzil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022711213 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Methoxybenzil | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39465 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzil, 4-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40177245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-Methoxy-phenyl)-2-phenyl-ethane-1,2-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Methoxybenzil | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EAT6GLQ2BR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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